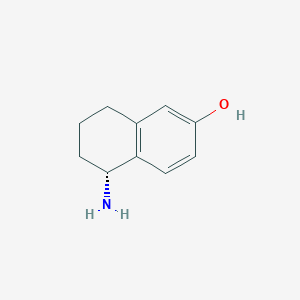

(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Description

®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group on a tetrahydronaphthalene backbone

Properties

IUPAC Name |

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCNDVHUWVSJRM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor. Common synthetic routes include:

Reduction of Nitro Compounds: This method involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using hydrogen gas in the presence of a palladium catalyst.

Reductive Amination: This method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol may involve large-scale catalytic hydrogenation processes or continuous flow reductive amination techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 5,6,7,8-tetrahydronaphthalen-2-one.

Reduction: Formation of 5,6,7,8-tetrahydronaphthalene.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.

5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the amino group.

5-Amino-5,6,7,8-tetrahydronaphthalene: Lacks the hydroxyl group.

Uniqueness

®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide distinct reactivity and potential for selective interactions in biological systems.

Biological Activity

(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 1228558-96-0) is a chiral compound that has garnered attention for its potential biological activities. This detailed examination focuses on its synthesis, mechanisms of action, and various biological applications, supported by research findings and case studies.

This compound is characterized by its unique structure which includes both an amino and a hydroxyl group. The molecular formula is , with a molecular weight of approximately 163.22 g/mol. The synthesis typically involves:

- Reduction of Nitro Compounds : This method reduces 5-nitro derivatives using hydrogen gas in the presence of palladium catalysts.

- Reductive Amination : Involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-one with an amine in the presence of reducing agents like sodium cyanoborohydride.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The amino group can form hydrogen bonds with active sites on proteins, while the hydroxyl group may engage in additional bonding interactions. This dual functionality allows the compound to modulate biological pathways effectively.

Pharmacological Applications

- Neuropharmacology : Research indicates that this compound acts as a ligand for serotonin receptors (specifically 5-HT2 subtypes), suggesting potential applications in treating mood disorders and psychoses .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory mediators such as IL-6 and PGE2 in vitro. The presence of hydroxyl groups enhances these anti-inflammatory properties .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigating the pharmacological profile of this compound revealed that it exhibits selective binding to 5-HT2 receptors. This selectivity is crucial for developing drugs aimed at treating depression without the side effects commonly associated with non-selective serotonin reuptake inhibitors (SSRIs)【8】.

Q & A

Q. What are the established synthetic routes for (R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, and what key reaction steps ensure stereochemical purity?

The synthesis typically involves multi-step organic reactions, including:

- Protection/deprotection strategies : For example, hydroxyl groups may be protected using tetrahydropyran (THP) under acidic conditions (pyridinium p-toluenesulfonate) to prevent unwanted side reactions .

- Reductive amination : Lithium aluminum hydride (LAH) is used to reduce intermediates while preserving the chiral center .

- Chiral resolution : Chromatography or crystallization is employed to isolate the (R)-enantiomer, as seen in related tetrahydronaphthalene derivatives .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for isolating the final product .

Q. How is the structure of this compound validated experimentally?

Key analytical techniques include:

- Mass spectrometry (ESI MS and HRMS) : Confirms molecular weight and purity (e.g., observed m/z 392 [M+H]⁺ matches theoretical values) .

- NMR spectroscopy : and NMR data resolve chiral centers and substituent positions. For instance, characteristic proton signals at δ 4.45–4.70 ppm indicate hydroxyl and amino groups .

- X-ray crystallography : Used in structural analogs to confirm absolute configuration (e.g., SARS-CoV-2 Nsp3 macrodomain co-crystallization studies) .

Q. What preliminary biological assays are used to evaluate the activity of this compound?

Initial screening often involves:

- Enzyme inhibition assays : Testing against targets like viral macrodomains (e.g., SARS-CoV-2 Nsp3) using fluorescence polarization or crystallographic binding studies .

- Cell-based viability assays : Assessing cytotoxicity in mammalian cell lines (e.g., IC₅₀ determinations) .

- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., opioid receptors in related compounds) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions arise from structural variations (e.g., substituent positioning). Strategies include:

- Comparative SAR studies : Systematic testing of analogs with modified amino/hydroxyl groups (e.g., fluorinated derivatives show altered target affinity) .

- Computational docking : Predicting binding modes to explain divergent activities (e.g., steric clashes in certain enantiomers) .

- Meta-analysis of pharmacokinetic data : Correlating lipophilicity (logP) and bioavailability across studies .

Q. What advanced synthetic methodologies improve yield and enantiomeric excess (ee) in large-scale production?

Innovations include:

- Asymmetric catalysis : Chiral catalysts (e.g., BINOL-derived phosphines) enhance ee during key steps like hydrogenation .

- Flow chemistry : Continuous synthesis reduces side reactions in intermediates (e.g., iodination steps in tetrahydronaphthalene derivatives) .

- Green chemistry approaches : Solvent-free mechanochemical grinding for amide bond formation .

Q. How is the compound’s interaction with biological targets characterized at the atomic level?

Advanced techniques include:

- Co-crystallization with proteins : High-resolution X-ray structures (1.037 Å) reveal hydrogen bonding and hydrophobic interactions (e.g., with SARS-CoV-2 Nsp3) .

- NMR titration experiments : Monitoring chemical shift perturbations to map binding sites .

- Molecular dynamics simulations : Assessing stability of ligand-target complexes over microsecond timescales .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Approaches involve:

- Prodrug design : Acetylation of the amino group improves membrane permeability (e.g., acetamido derivatives in Scheme 1) .

- Salt formation : Hydrochloride salts enhance solubility, as seen in related compounds .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.